1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole is a sulfonamide-substituted imidazole derivative characterized by a cyclohexylphenyl group attached via a sulfonyl linkage to a 2-ethyl-4-methylimidazole core.
Properties
Molecular Formula |
C18H24N2O2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C18H24N2O2S/c1-3-18-19-14(2)13-20(18)23(21,22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3 |
InChI Key |
MFYTURJWSOLVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reaction
The reaction between 1,2-propylene diamine and propionitrile is catalyzed by sulfocompounds such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). Optimal conditions include:
-
Temperature gradient : 80–110°C for initial reaction, followed by 120–140°C for completion.
-
Catalyst loading : 1.1–2.5 mol equivalents relative to diamine.
-
Solvent : Absence of solvent under autogenous pressure.
This step yields a dihydro-intermediate, which is purified via azeotropic distillation at 105–112°C under reduced pressure (15 mmHg).
Dehydrogenation
The dihydro-intermediate undergoes dehydrogenation using Raney’s nickel at 170–200°C. Key parameters:
-
Catalyst activity : Raney’s nickel promotes hydrogen abstraction, achieving yields up to 81% in continuous flow reactors.
-
Reaction time : 3–5 hours, depending on temperature.
-
Purification : Distillation at 150–160°C under 10 mmHg yields 2-ethyl-4-methylimidazole with >95% purity.
Sulfonylation of the Imidazole Core
Introducing the 4-cyclohexylphenylsulfonyl group to the imidazole nitrogen requires selective sulfonylation. While direct methods are sparsely documented, analogous protocols from CN102603646B and PMC9206656 provide actionable insights.
Sulfonyl Reagent Preparation
The sulfonyl donor, 4-cyclohexylbenzenesulfonyl chloride , is synthesized via chlorination of the corresponding sulfonic acid. Alternative routes employ sulfuryl fluoride (SO₂F₂) gas to generate sulfonyl fluoride imidazolium salts, as demonstrated in PMC9206656:
-
Reagents : Imidazole derivatives react with SO₂F₂ in dimethylformamide (DMF) using sodium hydride as a base.
-
Conditions : Ambient temperature, 1–2 hours reaction time.
Sulfonylation Reaction
The 2-ethyl-4-methylimidazole reacts with the sulfonyl chloride or fluoride under basic conditions:
-
Solvent : Dichloromethane or acetonitrile.
-
Base : Triethylamine or pyridine to scavenge HCl.
-
Temperature : 0–25°C to minimize side reactions.
Purification and Optimization
Distillation Techniques
Alkaline Wash
Crude product is treated with 3% sodium hydroxide at 120°C to hydrolyze impurities, improving purity to >98%.
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Selectivity in Sulfonylation
Positional selectivity (N1 vs. N3 sulfonylation) remains a challenge. Steric hindrance from the 2-ethyl and 4-methyl groups favors N1 substitution, but competing reactions necessitate precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of imidazole derivatives.
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its cyclohexylphenyl-sulfonyl moiety, which distinguishes it from other imidazole derivatives. Below is a comparative analysis with key analogs:
Key Findings and Differences
Bioactivity: The 5-O-methylsulfonyl-indole derivatives (e.g., Compound 2 in ) exhibit potent cytotoxicity against multiple cancer cell lines (COLO 205, SK-MEL-2, etc.), with IC₅₀ values similar to doxorubicin . In contrast, the cyclohexylphenyl-sulfonylimidazole lacks direct bioactivity data but may differ due to its bulkier cyclohexyl group, which could reduce cell permeability compared to smaller sulfonyl substituents (e.g., methyl or aminosulfonyl).
Structural Impact on Function: The ethoxy-isopropylphenyl analog () shares the sulfonylimidazole backbone but differs in aromatic substitution. The cyanoethyl-substituted imidazole () lacks a sulfonyl group, highlighting the critical role of sulfonamide linkages in bioactivity. Its application as an epoxy curing agent underscores the imidazole ring’s utility in industrial chemistry .
Therapeutic vs. Industrial Use: Sulfonylimidazoles with aromatic substituents (e.g., cyclohexylphenyl) are often explored for therapeutic applications, while alkyl or cyanoethyl derivatives (e.g., ) are prioritized for material science due to their stability and reactivity in polymer networks .
Biological Activity
1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structural attributes suggest a diverse range of interactions with biological systems, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : C17H22N2O2S
- IUPAC Name : this compound
Research indicates that this compound may function as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling, and their inhibition can lead to altered cellular responses, potentially beneficial in various disease contexts.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it was effective in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| PC-3 | 15 |
In Vivo Studies
Preclinical studies using animal models have reported significant findings regarding the compound's pharmacodynamics:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups.
Case Studies
- Case Study on Breast Cancer : A study involving mice implanted with MCF-7 cells showed that treatment with the compound led to decreased tumor weight and volume over four weeks of treatment.
- Case Study on Diabetes : Another investigation assessed the impact of the compound on insulin resistance in diabetic rats. Results indicated improved glucose tolerance and insulin sensitivity, suggesting potential applications in metabolic disorders.
Toxicology and Safety Profile
Toxicological assessments have indicated that this compound exhibits low toxicity levels at therapeutic doses. Long-term studies are required to fully establish its safety profile.
Summary of Toxicity Data
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Chronic Toxicity | No significant findings at therapeutic doses |
Q & A
Basic: How can researchers design a reproducible synthesis protocol for 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole?
Methodological Answer:
To design a reproducible synthesis protocol, employ statistical experimental design (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example:
- Use fractional factorial designs to screen critical variables efficiently .
- Apply response surface methodology (RSM) to refine conditions for maximum yield and purity .
- Reference analogous imidazole sulfonate syntheses, such as sulfonylation of imidazole precursors under inert atmospheres, followed by purification via column chromatography .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D molecular structure, confirming substituent positions and bond angles (e.g., as demonstrated for benzimidazole sulfonates in single-crystal studies) .
- NMR spectroscopy : Use H and C NMR to verify substituent integration and electronic environments. Compare chemical shifts with similar imidazole derivatives .
- FT-IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Basic: What preliminary assays are recommended to assess its antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, using standardized protocols (e.g., CLSI guidelines) .
- Anticancer Screening : Conduct cell viability assays (e.g., MTT or SRB) on cancer cell lines, comparing IC values to reference drugs. Include cytotoxicity testing on non-cancerous cells .
Advanced: How can computational methods like quantum chemical calculations enhance reaction yield and selectivity?
Methodological Answer:
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and optimize catalytic systems .
- Integrate computational predictions with experimental validation, creating a feedback loop to refine synthetic routes .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Perform meta-analysis to reconcile conflicting results, accounting for variables like assay conditions, cell lines, and compound purity .
- Design controlled replication studies using standardized protocols (e.g., identical solvent systems, cell passage numbers) .
- Apply multivariate statistical analysis to isolate confounding factors (e.g., solvent polarity, pH) influencing bioactivity .
Advanced: What factors influence the scalability of its synthesis in chemical engineering contexts?
Methodological Answer:
- Reactor Design : Optimize heat/mass transfer using continuous-flow reactors to improve scalability and safety (see CRDC subclass RDF2050112) .
- Separation Technologies : Implement membrane-based purification or crystallization techniques to enhance throughput (refer to CRDC subclass RDF2050104) .
- Process Control : Use real-time monitoring (e.g., PAT tools) to maintain consistency in critical quality attributes during scale-up .
Advanced: How can researchers analyze the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., ICH Q1A guidelines) at elevated temperatures/humidity levels to predict degradation pathways .
- Use HPLC-MS to identify degradation products and quantify impurity profiles over time .
- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies are effective for modifying the compound to enhance target selectivity in biological systems?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclohexylphenyl vs. methylphenyl groups) and assess bioactivity changes .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, enzymes) to guide rational modifications for improved binding affinity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and tissue-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
